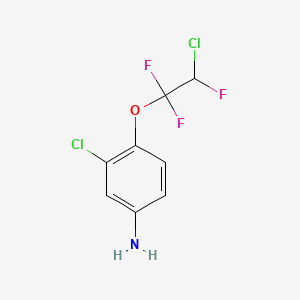
1-(1,1,2,3,3,3-Hexafluoropropoxy)-2-isopropylbenzene; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a fluorinated aromatic compound . Fluorinated compounds are often used in various fields due to their unique properties, such as high thermal stability and low reactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is often used as a solvent in chemical transformations . HFIP has unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Fluorinated compounds are pivotal in synthetic chemistry for their unique reactivity and stability. For instance, the study by Furin et al. (2000) on the reaction of fluorinated propoxyethylene with amines or alcohols demonstrates the versatility of fluorinated compounds in producing a wide array of chemical structures, from ethers to complex organic molecules, underlining their importance in pharmaceutical and materials chemistry Furin et al., 2000.
Materials Science and Polymer Chemistry
In materials science, the incorporation of fluorinated groups into polymers and small molecules significantly impacts their physical properties, such as thermal stability and hydrophobicity. Signori et al. (2006) explored the synthesis and properties of copolymers combining isopropenyl ethers with fluorinated acrylates, highlighting the role of fluorine in enhancing thermal, photochemical, and hydrolytic stability, which is crucial for developing advanced materials with specific performance criteria Signori et al., 2006.
Photophysical and Electronic Properties
Fluorinated compounds are also key in tuning the photophysical and electronic properties of materials, as seen in the work by Sun et al. (2006) on lanthanide complexes containing heptafluoropropyl groups. These complexes exhibit near-infrared (NIR) luminescence, useful in telecommunications and sensing applications, showcasing the potential of fluorinated compounds in creating functional materials that respond to light Sun et al., 2006.
Molecular Memory and Electronics
The design of molecular memory elements benefits from the unique properties of fluorinated compounds. For example, the hexaarylbenzene derivative study by Miyazaki et al. (2020), with alternating dipolar rotors and suppressors, reveals how fluorinated groups contribute to the development of electric-field-driven molecular memory, highlighting the role of such compounds in future electronic devices Miyazaki et al., 2020.
Propiedades
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-2-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6O/c1-7(2)8-5-3-4-6-9(8)19-12(17,18)10(13)11(14,15)16/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZQKGHLDUVFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)








